

Application Note: BaENR-IN-1 for Target Engagement Studies

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Compound of Interest

Compound Name: BaENR-IN-1

Cat. No.: B12379780

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Introduction

Bacterial enoyl-acyl carrier protein reductase (ENR) is a critical enzyme in the fatty acid biosynthesis II (FAS-II) pathway, making it a highly attractive target for the development of novel narrow-spectrum antibacterial agents.[1][2][3] The bacterial ENR sequence and structural organization are distinctly different from those of mammalian fatty acid synthesis enzymes, offering a therapeutic window for selective inhibition.[1][2] **BaENR-IN-1** is a potent and selective inhibitor of bacterial ENR. This application note provides a comprehensive overview of **BaENR-IN-1** and detailed protocols for its use in target engagement studies, enabling researchers to accurately assess its interaction with ENR in biochemical and cellular contexts.

Mechanism of Action

BaENR-IN-1 is a small molecule inhibitor designed to specifically bind to the active site of bacterial ENR, thereby blocking the reduction of trans-2-enoyl-ACP to acyl-ACP, a crucial step in the fatty acid elongation cycle.[3][4] This inhibition disrupts the synthesis of essential fatty acids, ultimately leading to bacterial growth arrest. The efficacy of ENR inhibitors has been confirmed in various bacterial species, including *Staphylococcus aureus* and *Bacillus subtilis*. [1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **BaENR-IN-1** based on in-house characterization.

Parameter	Value	Species	Assay Conditions
IC50 (Biochemical)	15 nM	E. coli ENR	Purified enzyme, NADH, Crotonyl-CoA substrate
IC50 (Biochemical)	25 nM	S. aureus ENR	Purified enzyme, NADH, Crotonyl-CoA substrate
MIC	0.5 µg/mL	S. aureus (ATCC 29213)	Mueller-Hinton Broth, 24h incubation
MIC	1 µg/mL	B. subtilis (ATCC 6633)	Mueller-Hinton Broth, 24h incubation
Cellular EC50 (Target Engagement)	150 nM	S. aureus	Cellular Thermal Shift Assay (CETSA)
Cellular EC50 (Target Engagement)	200 nM	S. aureus	NanoBRET Assay

Experimental Protocols

Herein, we provide detailed protocols for two key target engagement assays: Cellular Thermal Shift Assay (CETSA) and NanoBRET Assay.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for BaENR-IN-1 Target Engagement

CETSA is a powerful technique to verify direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Bacterial cells (e.g., S. aureus)

- **BaENR-IN-1**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Antibody against bacterial ENR
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- SDS-PAGE gels and transfer system
- Western blot imaging system
- PCR thermocycler

Procedure:

- Cell Culture and Treatment:
 - Culture bacterial cells to mid-log phase.
 - Harvest cells by centrifugation and resuspend in fresh culture medium.
 - Treat cells with varying concentrations of **BaENR-IN-1** or DMSO (vehicle) for 2 hours at 37°C. A typical concentration range to start with is 0.1 to 50 times the cellular EC50.[6]
- Heat Challenge:
 - Aliquot the treated cell suspensions into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR thermocycler, followed by a cooling step to room temperature.[6]
- Cell Lysis and Protein Quantification:

- Lyse the cells by sonication or enzymatic digestion in lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein.
- Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
- Western Blotting:
 - Normalize the protein concentrations of all samples.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for bacterial ENR, followed by an HRP-conjugated secondary antibody.
 - Develop the blot using a chemiluminescent substrate and capture the image.
- Data Analysis:
 - Quantify the band intensities for ENR at each temperature for both treated and untreated samples.
 - Plot the band intensity as a function of temperature to generate melting curves.
 - The binding of **BaENR-IN-1** will result in a shift of the melting curve to higher temperatures, indicating thermal stabilization of the ENR protein.

Protocol 2: NanoBRET Assay for BaENR-IN-1 Target Engagement

The NanoBRET assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.^{[8][9][10][11]} This protocol assumes the availability of a bacterial strain expressing an N-terminal NanoLuc (nLuc) fusion of ENR and a cell-permeable fluorescent tracer for ENR.

Materials:

- Bacterial cells expressing nLuc-ENR
- **BaENR-IN-1**
- Fluorescent tracer for ENR
- NanoBRET Nano-Glo Substrate
- Opti-MEM or other suitable assay buffer
- White, opaque 96- or 384-well assay plates
- Luminometer with 450 nm and 610 nm emission filters

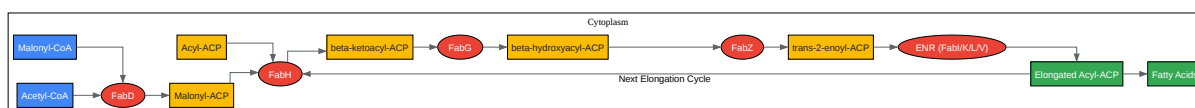
Procedure:

- Cell Preparation:
 - Culture the nLuc-ENR expressing bacterial cells to the desired density.
 - Harvest and resuspend the cells in the assay buffer.
- Compound and Tracer Addition:
 - Prepare serial dilutions of **BaENR-IN-1** in the assay buffer.
 - In a white assay plate, add the diluted **BaENR-IN-1** or DMSO (vehicle).
 - Add the fluorescent tracer at a predetermined optimal concentration.
- Cell Addition and Incubation:
 - Add the nLuc-ENR expressing cells to each well.
 - Incubate the plate for 2 hours at 37°C to allow the binding to reach equilibrium.
- Substrate Addition and Signal Measurement:

- Add the NanoBRET Nano-Glo Substrate to each well according to the manufacturer's protocol.
- Read the plate within 20 minutes on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission signals.[8]
- Data Analysis:
 - Calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
 - Plot the BRET ratio as a function of the **BaENR-IN-1** concentration.
 - The displacement of the fluorescent tracer by **BaENR-IN-1** will result in a decrease in the BRET signal, allowing for the determination of the IC50 value for target engagement.

Visualizations

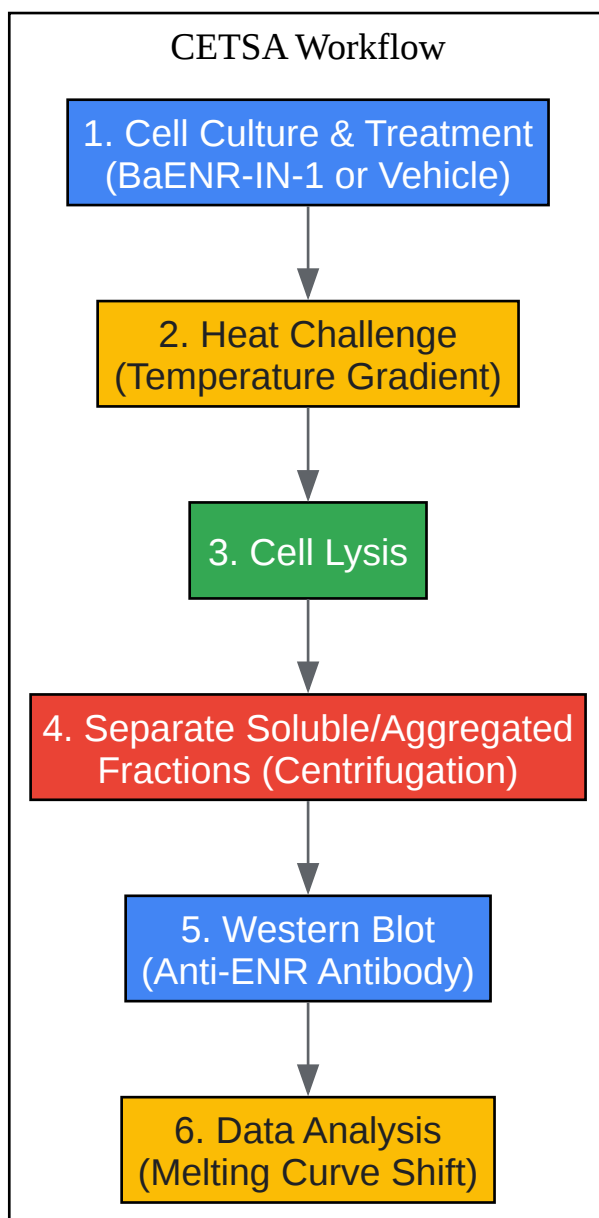
Signaling Pathway of Bacterial Fatty Acid Synthesis II (FAS-II)



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Caption: The bacterial Fatty Acid Synthesis II (FAS-II) pathway.

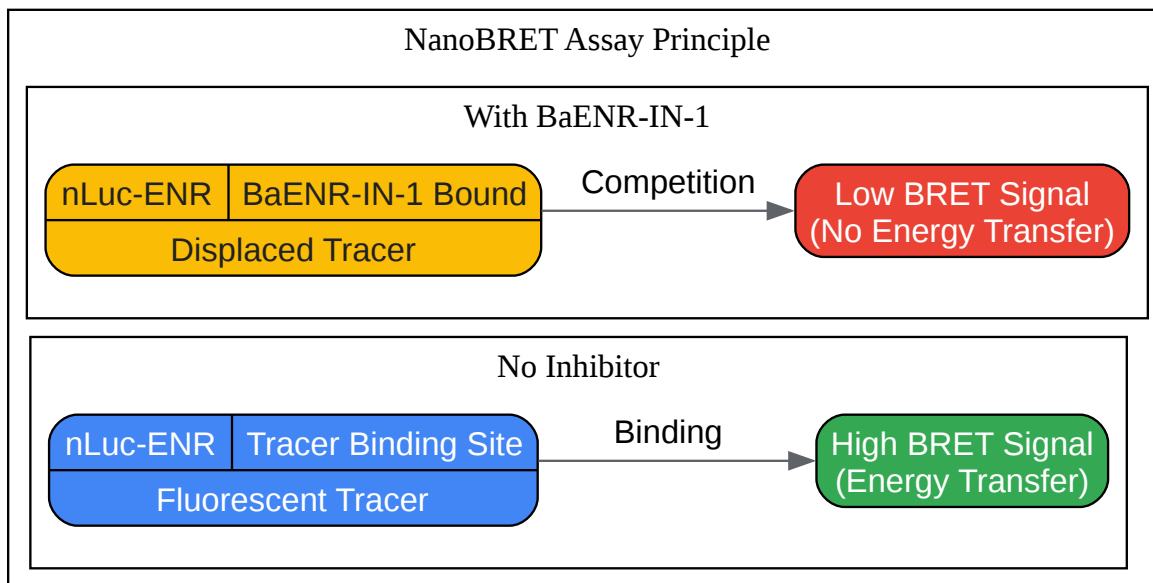
Experimental Workflow for CETSA



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Mechanism of BaENR-IN-1 in NanoBRET Assay



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Caption: Principle of the NanoBRET target engagement assay.

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